
1-Chloro-2-(2-chloro-4-nitrophenoxy)-4-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-2-(2-chloro-4-nitrophenoxy)-4-methylbenzene: is an organic compound with a complex structure that includes both chloro and nitro functional groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-(2-chloro-4-nitrophenoxy)-4-methylbenzene typically involves the reaction of 2-chloro-4-nitrophenol with 1-chloro-2-methylbenzene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like xylene. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to distillation and recrystallization to purify the final product.
化学反应分析
Types of Reactions: 1-Chloro-2-(2-chloro-4-nitrophenoxy)-4-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, xylene, elevated temperatures.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, acidic or basic medium.
Major Products:
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Derivatives: Formed by nucleophilic substitution of the chloro groups.
Carboxylic Acids: Formed by the oxidation of the methyl group.
科学研究应用
Chemistry: 1-Chloro-2-(2-chloro-4-nitrophenoxy)-4-methylbenzene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology and Medicine:
Industry: In industrial chemistry, this compound is used in the production of dyes, plastics, and other materials. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in industrial processes.
作用机制
The mechanism of action of 1-Chloro-2-(2-chloro-4-nitrophenoxy)-4-methylbenzene involves its ability to undergo nucleophilic substitution and reduction reactions. The chloro and nitro groups play a crucial role in these reactions, allowing the compound to interact with various nucleophiles and reducing agents. The molecular targets and pathways involved depend on the specific reactions and conditions used.
相似化合物的比较
- 1-Chloro-2-(2-chloro-4-nitrophenoxy)naphthalene
- 2-Chloro-4-nitrophenol
- 1-Chloro-2-methylbenzene
Comparison: 1-Chloro-2-(2-chloro-4-nitrophenoxy)-4-methylbenzene is unique due to the presence of both chloro and nitro groups on the phenoxy and benzene rings. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one functional group. Its structure also provides greater versatility in synthetic applications, making it a valuable compound in both research and industrial settings.
属性
IUPAC Name |
1-chloro-2-(2-chloro-4-nitrophenoxy)-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO3/c1-8-2-4-10(14)13(6-8)19-12-5-3-9(16(17)18)7-11(12)15/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFKYWKNHYEOLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
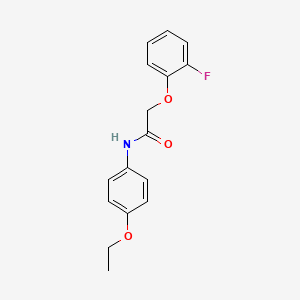
![ethyl 5-[(2,2-dimethylpropanoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B5698907.png)

![N-benzyl-5,6-dimethyl-7-(3-pyridinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5698915.png)
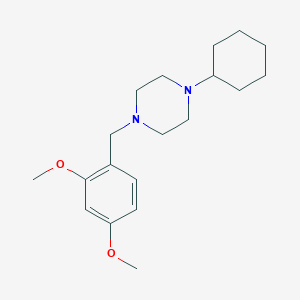
![N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide](/img/structure/B5698927.png)
![N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5698937.png)
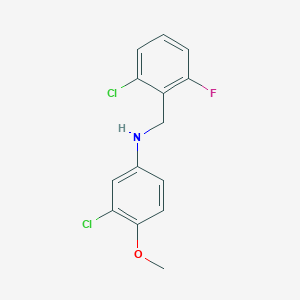

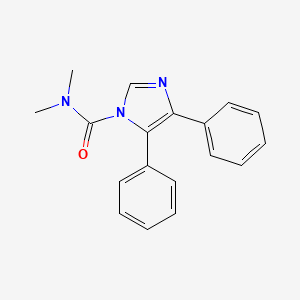
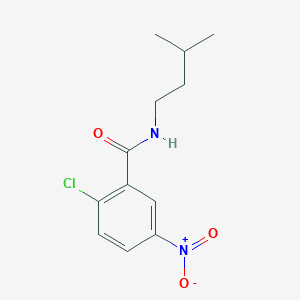
![4-[(3-cyclopentylpropanoyl)amino]benzamide](/img/structure/B5698967.png)

![5-[[2-(4-Nitrophenyl)acetyl]amino]benzene-1,3-dicarboxylic acid](/img/structure/B5698974.png)
